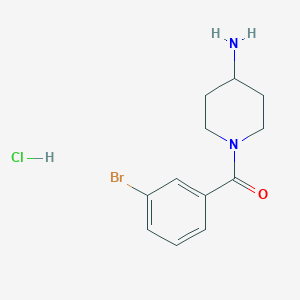
(4-Aminopiperidin-1-yl)(3-bromophenyl)methanone hydrochloride
描述
(4-Aminopiperidin-1-yl)(3-bromophenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C12H16BrClN2O and its molecular weight is 319.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4-Aminopiperidin-1-yl)(3-bromophenyl)methanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C12H15BrN2O·HCl
- Molecular Weight : 319.63 g/mol
- CAS Number : 1286274-69-8
The compound features a piperidine ring substituted with an amino group and a bromophenyl moiety, which may influence its interaction with biological targets.
The mechanism of action for this compound involves:
- Interaction with Enzymes and Receptors : The compound may act as an agonist or antagonist, modulating the activity of various enzymes and receptors, thereby influencing biochemical pathways .
- Binding Affinity : The presence of the bromine atom enhances the compound's binding affinity to specific molecular targets, potentially improving its therapeutic efficacy .
Antimicrobial Properties
Research has indicated that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi .
Antiviral Activity
A related study found that compounds with similar structural motifs exhibited antiviral activity against flavivirus proteases, suggesting potential applications in antiviral drug development .
Case Studies
- Anti-Trypanosomal Activity : A study focused on novel anti-trypanosomal compounds highlighted the importance of piperidine derivatives in combating Trypanosoma brucei, the causative agent of human African trypanosomiasis. The study emphasized structure-activity relationships that could inform future drug design .
- Antituberculosis Activity : Research on quinoline-aminopiperidine hybrids showed promising results against Mycobacterium tuberculosis DNA gyrase B, indicating that modifications to the piperidine structure can enhance biological activity against resistant strains .
Data Tables
属性
IUPAC Name |
(4-aminopiperidin-1-yl)-(3-bromophenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O.ClH/c13-10-3-1-2-9(8-10)12(16)15-6-4-11(14)5-7-15;/h1-3,8,11H,4-7,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNYNROWTOWACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-81-4 | |
| Record name | Methanone, (4-amino-1-piperidinyl)(3-bromophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















